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Compound of Interest

methyl 2-bromo-2-
Compound Name:
methylpropanoate

Cat. No.: B1346958

An In-depth Technical Guide to Methyl 2-Bromo-2-Methylpropanoate: Structure, Analysis,
and Applications

Abstract

Methyl 2-bromo-2-methylpropanoate, also known as methyl 2-bromoisobutyrate, is a pivotal
organobromine compound with significant utility in modern chemistry. Its unique structure,
featuring a tertiary bromide, makes it an exceptionally effective initiator for controlled radical
polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This
guide provides a comprehensive overview of its chemical structure, physicochemical
properties, synthesis, and detailed analytical characterization. It further delves into its primary
application in polymer science and its role as a versatile intermediate in organic synthesis,
offering field-proven insights for researchers, scientists, and professionals in drug development
and material science.

Chemical Identity and Structure

The functionality of methyl 2-bromo-2-methylpropanoate is fundamentally derived from its
molecular architecture. The presence of a bromine atom on a tertiary carbon atom adjacent to
an ester group dictates its chemical reactivity, particularly its efficacy as a polymerization
initiator.

Caption: 2D Chemical Structure of Methyl 2-Bromo-2-Methylpropanoate.
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Table 1: Chemical Identifiers

Identifier Value Source

methyl 2-bromo-2-
IUPAC Name [1]
methylpropanoate

Methyl 2-bromo-2-
methylpropionate, Methyl 2-

Synonyms y-p g Y [11[2][3]
bromoisobutyrate, Methyl a-

bromoisobutyrate

CAS Number 23426-63-3 [1][41[5]
Molecular Formula CsHoBroO: [1][5]
Molecular Weight 181.03 g/mol [11[2][5]
InChi Key PQUSVIVVRXWKDG- (116]

UHFFFAOYSA-N

| Canonical SMILES | CC(C)(C(=0)OC)Br |[1] |

Physicochemical Properties

The physical properties of methyl 2-bromo-2-methylpropanoate are essential for its handling,
storage, and application in various reaction conditions.

Table 2: Physicochemical Data
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Property Value Source
_ Colorless to light yellow
Physical State L [7]
liquid/oil
Boiling Point 52 °C at 19 mmHg
Density 1.399 g/mL at 20 °C [8]
Flash Point 49 °C

B Slightly soluble in Chloroform
Solubility [7]
and Methanol

| Storage | Recommended <15°C, in a cool, dark place under inert gas (Nitrogen or Argon) |[7] |

Synthesis and Manufacturing

The most common laboratory and industrial synthesis of methyl 2-bromo-2-
methylpropanoate involves the esterification of 2-bromo-2-methylpropanoic acid with
methanol. This reaction is typically acid-catalyzed, often using sulfuric acid, and driven to
completion by refluxing the mixture.[9]
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Reactants:
- 2-Bromo-2-methylpropanoic Acid
- Methanol (Excess)

Catalyst:
Sulfuric Acid (H2S0a4)

Reaction Vessel

(Reflux)

Aqueous Workup
(Neutralization & Washing)

(Solvent ExtractiorD

:

Drying of Organic Phase
(e.g., MgSO0a)

Purification:
Distillation under Reduced Pressure

Final Product:
Methyl 2-Bromo-2-Methylpropanoate

Click to download full resolution via product page

Caption: General workflow for the synthesis of methyl 2-bromo-2-methylpropanoate.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1346958?utm_src=pdf-body-img
https://www.benchchem.com/product/b1346958?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Acid-Catalyzed Esterification

o Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, combine 2-bromo-2-methylpropanoic acid and an excess of methanol
(typically 3-5 equivalents).

o Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring
mixture.

o Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for several hours
(e.g., 2-16 hours), monitoring the reaction progress by Gas Chromatography (GC) or Thin
Layer Chromatography (TLC).[9]

o Workup: After cooling to room temperature, the excess methanol is often removed by rotary
evaporation. The residue is then diluted with an organic solvent (e.g., diethyl ether) and
washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the
acid catalyst), and brine.

« |solation: The organic layer is dried over an anhydrous salt (like Na2SOa or MgSOa), filtered,
and the solvent is removed under reduced pressure.

 Purification: The crude product is purified by vacuum distillation to yield pure methyl 2-
bromo-2-methylpropanoate.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of methyl 2-
bromo-2-methylpropanoate. A combination of spectroscopic and chromatographic methods is
employed.

Table 3: Summary of Spectroscopic Data
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Technique Expected Features

Two singlets: 6 = 1.9 ppm (6H, -C(CHs)2)

1H NMR

and 6 = 3.8 ppm (3H, -OCHs).

Expected peaks for quaternary carbon with
13C NMR bromine, two equivalent methyl carbons, ester

carbonyl carbon, and methoxy carbon.

Strong C=0 stretch (~1730-1750 cm~1), C-O
IR Spectroscopy stretch (~1100-1300 cm~1), and C-Br stretch
(~500-750 cm~1).[10][11]

| Mass Spec (El) | Molecular ion peak is often weak or absent. Characteristic M+ and M+2
peaks due to 7°Br and 81Br isotopes. Key fragment at m/z 57 corresponding to the tert-butyl
cation [(CHs)sC]*.[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is remarkably simple due to the molecule's symmetry.
The six protons of the two equivalent methyl groups attached to the tertiary carbon appear
as a single sharp singlet. The three protons of the methoxy group also produce a distinct
singlet. The absence of adjacent protons for coupling simplifies the spectrum, making it a
powerful tool for structural confirmation. The expected chemical shifts are approximately 1.9
ppm for the C-(CHs)2 protons and 3.8 ppm for the -OCHs protons in CDCls.[13][14]

e 13C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the two
equivalent methyl carbons, the tertiary carbon bonded to bromine, the ester carbonyl carbon,
and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A strong, sharp
absorption band between 1730-1750 cm~! is characteristic of the C=0 stretching vibration of
the ester group.[6] Additional significant peaks include C-H stretching vibrations from the alkyl
groups (~2860-2975 cm~1) and a C-Br stretching absorption in the fingerprint region (~500-750
cm~1).[11]
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Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is
invaluable for confirming the molecular weight and fragmentation pattern. A key diagnostic
feature is the presence of two molecular ion peaks ([M]* and [M+2]*) of nearly equal intensity,
which is characteristic of compounds containing a single bromine atom (due to the natural
abundance of the 7°Br and 8!Br isotopes).[12] Common fragmentation involves the loss of the
bromine atom or cleavage of the ester group. The base peak is often observed at m/z 57,
corresponding to the stable tert-butyl carbocation.[1][12]

Chromatographic Techniques

¢ Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for
assessing the purity of methyl 2-bromo-2-methylpropanoate and identifying any volatile
impurities.[1]

» High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for
analysis, particularly for monitoring reaction progress or for preparative separation.[4] A
typical mobile phase might consist of acetonitrile and water with an acid modifier like formic
or phosphoric acid.[4]

Key Applications in Research and Industry
Initiator for Atom Transfer Radical Polymerization
(ATRP)

The most prominent application of methyl 2-bromo-2-methylpropanoate is as an initiator in
Atom Transfer Radical Polymerization (ATRP).[8][15][16] ATRP is a powerful controlled/"living"
polymerization technique that allows for the synthesis of polymers with well-defined
architectures, molecular weights, and low polydispersity.[16][17]

Causality of Efficacy: Methyl 2-bromo-2-methylpropanoate is an excellent ATRP initiator for
two primary reasons:

» Weak C-Br Bond: The carbon-bromine bond is sufficiently weak to be reversibly cleaved by a
transition-metal catalyst (typically a copper(l) complex).
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o Stable Radical Formation: Upon cleavage, it generates a relatively stable tertiary radical,
which readily initiates the polymerization of monomers like styrenes, acrylates, and
methacrylates.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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